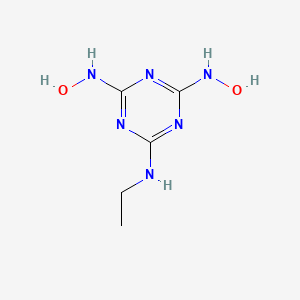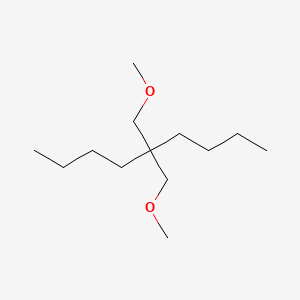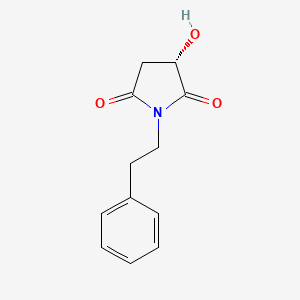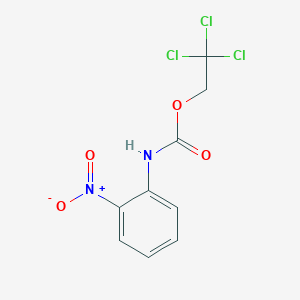
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of ethyl and hydroxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include ambient temperature and the use of specific catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and hydroxy groups, which impart distinct chemical and physical properties
Eigenschaften
| 182004-94-0 | |
Molekularformel |
C5H10N6O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
N-[4-(ethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C5H10N6O2/c1-2-6-3-7-4(10-12)9-5(8-3)11-13/h12-13H,2H2,1H3,(H3,6,7,8,9,10,11) |
InChI-Schlüssel |
JUOVQPOJUUFXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)


